5-Chloro-1-tetralone
Overview
Description
5-Chloro-1-tetralone is a chemical compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). The compound is characterized by a chlorine substituent on the tetralone structure. While the provided papers do not directly discuss 5-Chloro-1-tetralone, they do provide insights into the chemistry of related tetralone compounds, which can be useful in understanding the properties and reactivity of 5-Chloro-1-tetralone.
Synthesis Analysis
The synthesis of tetralone derivatives can involve various chemical transformations. For instance, the reduction of 5,6-dimethoxy-2-amino-1-tetralone with sodium bis-(2-methoxy)-aluminum hydride followed by catalytic hydrogenation was shown to yield 5,6-dimethoxy-2-tetralone . This suggests that similar methods could potentially be applied to synthesize 5-Chloro-1-tetralone by starting with an appropriately substituted amino-tetralone and applying a suitable reducing agent and catalyst.
Molecular Structure Analysis
The molecular structure of tetralone derivatives is typically characterized using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The paper discussing the transformation of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride into 5,6-dimethoxy-2-tetralone provides evidence for the structure of the product based on IR, NMR, and elemental analysis . These techniques would also be applicable for confirming the structure of 5-Chloro-1-tetralone.
Chemical Reactions Analysis
Tetralone derivatives can undergo various chemical reactions. The paper on the transformation of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride indicates that under acidic conditions, a rearrangement can occur to yield a tetralone . Additionally, the synthesis of 5,8-dimethyl-2-tetralone from 5,8-dimethyl-1-tetralone involves epoxidation followed by acid hydrolysis . These reactions highlight the reactivity of the tetralone ring system and suggest that 5-Chloro-1-tetralone could also participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetralone derivatives can be influenced by their substituents. Although the papers do not provide specific data on the physical and chemical properties of 5-Chloro-1-tetralone, they do describe the properties of closely related compounds. For example, the presence of methoxy groups and the transformation into different derivatives can affect properties such as solubility, melting point, and reactivity . By analogy, the chlorine substituent in 5-Chloro-1-tetralone would also be expected to influence its properties, potentially making it more reactive in certain chemical reactions due to the electron-withdrawing nature of the chlorine atom.
Scientific Research Applications
Tetralone and Its Derivatives Tetralone is a bicyclic aromatic hydrocarbon and a ketone . It’s used as a starting material for agricultural and pharmaceutical agents . The carbon skeleton of 1-tetralone is found in natural products such as Aristelegone A (4,7-dimethyl-6-methoxy-1-tetralone) from the family of Aristolochiaceae used in traditional Chinese medicine .
Substituted tetralones have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds, pharmaceuticals along with biological activities as well as precursors of many natural products and their derivatives . Many α-tetralone derivatives are building blocks that have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease and alkaloids possessing antitumor activity .
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Antidepressant Synthesis
- Application: 5-Chloro-1-tetralone can be used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
- Method: The synthesis involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts .
- Results: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
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Chalcones Synthesis
- Application: Chalcones, which are α,β-unsaturated ketones consisting of two aromatic rings, are of great medicinal interest due to their numerous pharmacological and biological activities .
- Method: The chalcone skeleton contains two aromatic rings linked by an aliphatic three-carbon chain. The two rings of chalcone are interconnected by a highly electrophilic three-carbon α,β-unsaturated carbonyl system that assumes linear or nearly planar structure .
- Results: Chalcones are well recognized to possess antimicrobial, anticancer, antitubercular, antioxidant, anti-inflammatory, antileishmanial, and other significant biological activities . They have been widely used for the treatment of viral disorders, cardiovascular diseases, stomach cancer, food additives, and cosmetic formulation ingredients .
Safety And Hazards
5-Chloro-1-tetralone is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-chloro-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYJBGXUCXUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480439 | |
Record name | 5-CHLORO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-tetralone | |
CAS RN |
26673-30-3 | |
Record name | 5-CHLORO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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